5-hydroxy-1H-indazole-3-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(8(12)13)10-9-6/h1-3,11H,(H,9,10)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWRWXHECPLDFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487376 |

Source

|

| Record name | 5-hydroxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-94-5 |

Source

|

| Record name | 5-hydroxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-1H-indazole-3-carboxylic Acid

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The indazole scaffold is a privileged structure in medicinal chemistry, and the title compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2] This document offers a scientifically robust, two-step synthetic pathway, beginning from a commercially available starting material.

Introduction: The Significance of the Indazole Moiety

Indazoles, as bioisosteres of indoles, have garnered increasing attention from medicinal chemists due to their diverse biological activities, which include anti-inflammatory, anti-tumor, and 5-HT3 receptor antagonist properties.[2] The functionalization of the indazole core, particularly at the 3 and 5-positions, allows for the fine-tuning of a compound's pharmacological profile. 5-hydroxy-1H-indazole-3-carboxylic acid is a key intermediate that incorporates a handle for further chemical modification at the 3-position (the carboxylic acid) and a phenolic hydroxyl group at the 5-position, which can modulate solubility, metabolic stability, and receptor interactions.

Direct hydroxylation of the indazole core is often challenging, with literature suggesting that such methods are not well-established.[3] Therefore, a more strategic approach involves the synthesis of a stable precursor, 5-methoxy-1H-indazole-3-carboxylic acid, followed by a selective demethylation to yield the desired 5-hydroxy product. This guide will detail a reliable and reproducible methodology for both of these critical steps.

Overall Synthetic Strategy

The synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid is most effectively achieved through a two-step sequence starting from 2-amino-5-methoxybenzoic acid. The first step involves the formation of the indazole ring system via a diazotization and cyclization reaction. The resulting 5-methoxy-1H-indazole-3-carboxylic acid is then subjected to demethylation to afford the final product.

Caption: Overall synthetic route to 5-hydroxy-1H-indazole-3-carboxylic acid.

PART 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxylic Acid

The formation of the indazole ring from an anthranilic acid derivative is a classic and reliable method in heterocyclic chemistry.[4] This process involves the in-situ formation of a diazonium salt from the primary aromatic amine, which then undergoes a reductive cyclization to form the pyrazole ring fused to the benzene ring.

Mechanistic Considerations

The reaction proceeds via the diazotization of the amino group of 2-amino-5-methoxybenzoic acid with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[5] The resulting diazonium salt is then typically reduced, leading to an intermediate that cyclizes to form the stable indazole ring system.

Caption: Experimental workflow for the synthesis of the 5-methoxy precursor.

Detailed Experimental Protocol

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-methoxybenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred suspension. Ensure the temperature does not rise above 5 °C. Stir the mixture for 30 minutes at this temperature after the addition is complete.

-

Reduction and Cyclization: In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite, in water. Slowly add the cold diazonium salt solution to the reducing agent solution. The temperature may be allowed to rise to room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. The product, 5-methoxy-1H-indazole-3-carboxylic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Expected Characterization Data for 5-Methoxy-1H-indazole-3-carboxylic Acid

| Property | Value |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol [6] |

| Appearance | Light brown to yellow solid[2] |

| CAS Number | 90417-53-1[6][7] |

Note: Specific spectral data should be acquired and compared with literature values for confirmation.

PART 2: Demethylation to 5-Hydroxy-1H-indazole-3-carboxylic Acid

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose.[8] It is a strong Lewis acid that readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.

Mechanistic Insights

The reaction is initiated by the attack of the lone pair of the ether oxygen on the electron-deficient boron atom of BBr₃. This forms a borate complex, which weakens the methyl C-O bond. A bromide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 fashion to produce methyl bromide and a dibromoborinate intermediate. Subsequent work-up with water hydrolyzes the boron-oxygen bond to yield the final phenolic product.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (2-3 equivalents) in DCM dropwise via a syringe. A color change is typically observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. The progress of the reaction should be monitored by TLC.

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding methanol at 0 °C to decompose the excess BBr₃. Afterwards, add water to hydrolyze the borate esters.

-

Work-up and Isolation: The product can be isolated by extraction. Adjust the pH of the aqueous layer if necessary and extract with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-hydroxy-1H-indazole-3-carboxylic acid.

A similar procedure for the demethylation of 5-methoxy-1H-indazole-3-carbaldehyde to 5-hydroxy-1H-indazole-3-carbaldehyde using boron tribromide in dichloromethane at ambient temperature for 3 hours has been reported with a 95% yield, supporting the feasibility of this approach.[9]

Safety and Handling

-

Boron Tribromide (BBr₃): BBr₃ is a toxic, corrosive, and moisture-sensitive reagent. It reacts violently with water and protic solvents. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.

-

Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and should be handled with care.

Conclusion

The two-step synthetic route presented in this guide, commencing with the formation of 5-methoxy-1H-indazole-3-carboxylic acid followed by its demethylation, represents a robust and reliable method for obtaining 5-hydroxy-1H-indazole-3-carboxylic acid. The protocols are based on well-established chemical principles and are amenable to scale-up for applications in drug discovery and development. Careful execution of the experimental procedures and adherence to safety precautions are paramount for the successful synthesis of this valuable heterocyclic intermediate.

References

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

-

Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO - The University of New Orleans. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

-

5-methoxy-1H-indazole-3-carboxylic acid. PubChem. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

5-Methoxy-1H-indazole-3-carboxylic acid. Lead Sciences. [Link]

-

demethylation of aryl methyl ethers by. (PDF) [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC - NIH. [Link]

-

5-methoxycarbonyl-1H-indazole-3-carboxylic acid, min 97%, 10 grams. CP Lab Safety. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Indazole-3-carboxylic acid. PubChem. [Link]

-

Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines. PMC. [Link]

-

(PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. [Link]

-

Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). University of Liverpool. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methoxy-1H-indazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

5-hydroxy-1H-indazole-3-carboxylic acid chemical properties

An In-Depth Technical Guide to 5-hydroxy-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

5-hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and pharmacology. As a functionalized derivative of the indazole scaffold, it serves as a versatile building block for the synthesis of complex pharmaceutical agents.[1] The indazole core is a privileged structure in drug discovery, appearing in compounds developed for oncology, inflammation, and neurology.[1][2]

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-hydroxy-1H-indazole-3-carboxylic acid. It further explores its critical role as a key metabolite of synthetic cannabinoids and as a foundational scaffold for developing novel therapeutics, such as Calcium-Release Activated Calcium (CRAC) channel blockers.[3][4] The insights herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.

Core Physicochemical Properties

The chemical identity and characteristics of 5-hydroxy-1H-indazole-3-carboxylic acid (CAS No. 885518-94-5) are defined by its bicyclic aromatic indazole core, substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[5] These functional groups dictate its solubility, acidity, and reactivity, making it a polar molecule capable of acting as both a hydrogen bond donor and acceptor.

The presence of the carboxylic acid group confers acidic properties, while the phenolic hydroxyl group and the pyrazolic N-H proton contribute to its overall chemical profile. These features are pivotal for its interaction with biological targets and for its utility as a synthetic intermediate.

Table 1: Chemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 885518-94-5 | [5][6] |

| Molecular Formula | C₈H₆N₂O₃ | [5][6] |

| Molecular Weight | 178.15 g/mol | [5] |

| pKa (Predicted) | 3.11 ± 0.30 | [6] |

| Boiling Point (Predicted) | 541.2 ± 30.0 °C | [6] |

| Density (Predicted) | 1.679 ± 0.06 g/cm³ | [6] |

| IUPAC Name | 5-hydroxy-1H-indazole-3-carboxylic acid | [5] |

Note: Physical properties such as pKa, boiling point, and density are computationally predicted and should be considered estimates.

Synthesis Strategies and Methodologies

Direct hydroxylation of the indazole core at the 5-position is often challenging.[3] Therefore, a more common and reliable synthetic strategy involves the demethylation of an accessible methoxy-substituted precursor. This approach leverages the relative ease of synthesizing 5-methoxy-1H-indazole-3-carboxylic acid, followed by a robust deprotection step.

The use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane (DCM) is a standard and highly effective method for cleaving aryl methyl ethers without affecting other sensitive functional groups on the indazole ring.[7] This choice is predicated on the Lewis acidity of BBr₃, which coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl C-O bond.

Experimental Protocol: Demethylation of 5-methoxy-1H-indazole-3-carboxylic acid

This protocol describes a representative procedure for the synthesis of the title compound, adapted from analogous demethylation reactions.[7]

Step 1: Reaction Setup

-

Dissolve 1 equivalent of 5-methoxy-1H-indazole-3-carboxylic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

Step 2: Addition of Reagent

-

Slowly add a solution of boron tribromide (BBr₃) (typically 1.5-2.0 equivalents) in DCM to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction.

Step 3: Reaction Progression

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to ambient temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

Step 4: Quenching and Work-up

-

Upon completion, carefully and slowly quench the reaction by adding methanol, followed by water. This will decompose any excess BBr₃.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product remains in solution, perform a liquid-liquid extraction. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification

-

Remove the solvent under reduced pressure.

-

Purify the crude solid product by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography to yield pure 5-hydroxy-1H-indazole-3-carboxylic acid.

Caption: Key steps for the synthesis via demethylation.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a highly adaptable scaffold for building compound libraries in drug discovery programs.

-

Carboxylic Acid (C3-Position): This is the most versatile functional group for derivatization. It readily undergoes standard coupling reactions to form amides, a critical linkage in many biologically active molecules, including CRAC channel blockers.[4] It can also be converted to esters or reduced to the corresponding alcohol for further functionalization.[8]

-

Indazole Nitrogen (N1-Position): The N-H proton of the pyrazole ring can be deprotonated and subsequently alkylated or acylated. This site is often modified to explore structure-activity relationships (SAR) and to modulate pharmacokinetic properties.[4]

-

Phenolic Hydroxyl (C5-Position): The hydroxyl group offers another point for diversification. It can be converted into ethers or esters to alter the compound's polarity, metabolic stability, and target-binding interactions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 885518-94-5 | 5-Hydroxy-1H-indazole-3-carboxylic acid - AiFChem [aifchem.com]

- 6. 5-HYDROXY-1H-INDAZOLE-3-CARBOXYLIC ACID CAS#: 885518-94-5 [amp.chemicalbook.com]

- 7. 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. bloomtechz.com [bloomtechz.com]

In-Depth Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1H-indazole-3-carboxylic acid is a crucial heterocyclic compound that serves as a significant building block in the synthesis of pharmacologically active molecules. The indazole core is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. Given its importance in medicinal chemistry and drug development, the unambiguous structural characterization of 5-hydroxy-1H-indazole-3-carboxylic acid and its derivatives is paramount. This guide provides a comprehensive overview of the spectroscopic techniques employed for its analysis, offering insights into the principles, experimental protocols, and data interpretation necessary for its complete structural elucidation.

Molecular Structure and Key Features

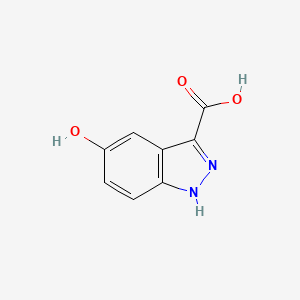

Understanding the molecular structure of 5-hydroxy-1H-indazole-3-carboxylic acid is the foundation for interpreting its spectroscopic data. The molecule consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The key functional groups that will be the focus of our spectroscopic analysis are the hydroxyl (-OH) group at position 5, the carboxylic acid (-COOH) group at position 3, and the N-H group of the indazole ring. The presence of these groups, along with the aromatic system, gives the molecule distinct spectroscopic signatures.

Caption: Molecular structure of 5-hydroxy-1H-indazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-hydroxy-1H-indazole-3-carboxylic acid, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Expected Chemical Shifts and Multiplicities:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| N-H | > 10 | Broad Singlet | The N-H proton of the indazole ring is acidic and its chemical shift is highly dependent on solvent and concentration. It often appears as a broad signal. |

| COOH | 10 - 13 | Broad Singlet | The carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and exchange. |

| OH | 9 - 10 | Singlet | The phenolic hydroxyl proton is also acidic and its chemical shift can vary. |

| Aromatic Protons (H4, H6, H7) | 6.8 - 7.8 | Doublet, Doublet of Doublets | The protons on the benzene ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by the electronic effects of the hydroxyl and indazole ring substituents. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-hydroxy-1H-indazole-3-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=O (Carboxylic Acid) | 160 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Aromatic and Indazole Carbons | 100 - 155 | The carbon atoms of the fused ring system resonate in this region. The specific shifts are influenced by the substituents. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled experiment.

-

Number of Scans: 1024 or more scans are typically required.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Expected Molecular Ion and Fragmentation

The molecular formula for 5-hydroxy-1H-indazole-3-carboxylic acid is C₈H₆N₂O₃, with a molecular weight of 178.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178.

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z 160 could arise from the loss of a water molecule from the molecular ion, likely involving the hydroxyl and carboxylic acid groups.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a peak at m/z 134.

-

Loss of COOH: A peak corresponding to the loss of the entire carboxylic acid group (45 Da) would appear at m/z 133.

An In-depth Technical Guide to the Biological Activity of 5-hydroxy-1H-indazole-3-carboxylic acid

A Metabolite-Centric Exploration of a Novel Cannabinoid Scaffold

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Recently, this heterocyclic system has gained notoriety as the foundational structure for a large class of synthetic cannabinoid receptor agonists (SCRAs). The metabolism of these SCRAs is of critical importance for understanding their full pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the biological activity of 5-hydroxy-1H-indazole-3-carboxylic acid, a putative key metabolite of several indazole-type synthetic cannabinoids. While direct experimental data on this specific molecule is nascent, this guide synthesizes the current understanding of indazole SCRA metabolism and cannabinoid receptor pharmacology to build a robust framework for its investigation. We will delve into the metabolic context of its formation, its presumed biological targets and mechanism of action, and provide detailed, field-proven experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of drug metabolism, toxicology, and cannabinoid research.

Introduction: The Rise of Indazole-Based Synthetic Cannabinoids and Their Metabolites

The indazole ring, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold that has been incorporated into a wide array of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and serotonin receptor antagonists.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions has made it a favored bioisostere for other bicyclic systems like indole.

In the past decade, the indazole-3-carboxamide scaffold has emerged as a dominant structural class among synthetic cannabinoid receptor agonists (SCRAs), which are clandestinely synthesized to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the principal active constituent of cannabis.[3][4] These synthetic compounds often exhibit significantly higher potency and efficacy at the cannabinoid type 1 (CB1) receptor compared to Δ⁹-THC, leading to severe and sometimes fatal toxicological outcomes.[3]

The in vivo activity of these SCRAs is not solely dictated by the parent compound but also by its metabolic products. Phase I metabolism, primarily mediated by cytochrome P450 enzymes in the liver, introduces polar functional groups to facilitate excretion. A common metabolic pathway for indazole-containing SCRAs is the hydroxylation of the indazole core.[3][5] This leads to the formation of metabolites such as 5-hydroxy-1H-indazole-3-carboxylic acid, which may retain significant biological activity. Understanding the pharmacology of these metabolites is crucial for a complete toxicological assessment and for the development of effective diagnostic and therapeutic strategies.

Metabolic Genesis of 5-hydroxy-1H-indazole-3-carboxylic acid

The formation of 5-hydroxy-1H-indazole-3-carboxylic acid is a logical consequence of the established metabolic pathways for indazole-3-carboxamide SCRAs. The metabolic process can be conceptualized in a two-step sequence:

-

Amide/Ester Hydrolysis: The carboxamide or ester linkage at the 3-position of the indazole ring is susceptible to hydrolysis by various esterases and amidases, yielding the corresponding carboxylic acid.

-

Aromatic Hydroxylation: The indazole ring itself is a substrate for oxidative metabolism by cytochrome P450 enzymes, with the 5-position being a potential site for hydroxylation.

The following workflow diagram illustrates the proposed metabolic pathway leading to the formation of 5-hydroxy-1H-indazole-3-carboxylic acid from a generic indazole-3-carboxamide SCRA.

Caption: Simplified CB1 receptor signaling cascade upon agonist binding.

Experimental Protocols for Biological Characterization

To definitively determine the biological activity of 5-hydroxy-1H-indazole-3-carboxylic acid, a series of in vitro experiments are required. The following protocols provide a robust framework for this characterization.

In Vitro Metabolism Using Human Liver Microsomes

This assay is designed to confirm that 5-hydroxy-1H-indazole-3-carboxylic acid is indeed a metabolite of a parent SCRA.

Objective: To identify the metabolites of a selected indazole-3-carboxamide SCRA following incubation with human liver microsomes (HLMs).

Materials:

-

Parent SCRA

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, the parent SCRA (at a final concentration of 1-10 µM), and HLMs (at a final concentration of 0.5-1 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer to identify and semi-quantify the parent compound and its metabolites, including the targeted 5-hydroxy-1H-indazole-3-carboxylic acid. [5][6]

Cannabinoid Receptor Binding Assay

This assay determines the affinity of 5-hydroxy-1H-indazole-3-carboxylic acid for the CB1 and CB2 receptors.

Objective: To determine the binding affinity (Ki) of the test compound for human CB1 and CB2 receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP55,940)

-

5-hydroxy-1H-indazole-3-carboxylic acid (test compound)

-

Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN 55,212-2)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with a range of concentrations of the test compound.

-

Incubation: Add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound to the wells. Incubate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation. [7][8]

Cannabinoid Receptor Functional Assay (cAMP Accumulation Assay)

This assay determines the functional activity (efficacy) of 5-hydroxy-1H-indazole-3-carboxylic acid at the CB1 and CB2 receptors.

Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at the CB1 and CB2 receptors by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)

-

Forskolin

-

5-hydroxy-1H-indazole-3-carboxylic acid (test compound)

-

Known CB1/CB2 agonist (positive control)

-

Known CB1/CB2 antagonist (for antagonist mode testing)

-

Cell culture medium

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Cell Plating: Plate the CB1 or CB2 expressing cells in a 96-well plate and grow to confluence.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (and antagonist if testing for antagonism) for a short period (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with forskolin (to increase intracellular cAMP levels) in the continued presence of the test compound.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration.

-

Agonist activity: A dose-dependent decrease in forskolin-stimulated cAMP levels.

-

Antagonist activity: A reversal of the inhibitory effect of a known agonist.

-

Inverse agonist activity: A dose-dependent increase in cAMP levels above the basal level. [3]

-

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole-based SCRAs is highly sensitive to structural modifications. While specific SAR data for 5-hydroxy-1H-indazole-3-carboxylic acid is not available, we can extrapolate from related compounds:

-

Indazole vs. Indole Core: The indazole core generally confers higher potency at cannabinoid receptors compared to the indole core. [9]* Substitution at the 5-position: Halogenation at the 5-position of the indazole ring has been shown to modulate potency, with fluorine often increasing CB1 receptor activity. [10]The introduction of a polar hydroxyl group at this position is likely to have a significant impact on receptor binding and efficacy, potentially altering the binding mode and interaction with key amino acid residues in the receptor binding pocket. The increased polarity may also affect the pharmacokinetic properties of the molecule.

Data Presentation

The following table provides a template for summarizing the expected data from the described experimental protocols.

| Parameter | CB1 Receptor | CB2 Receptor |

| Binding Affinity (Ki) | To be determined | To be determined |

| Functional Activity | Agonist/Antagonist/Inverse Agonist | Agonist/Antagonist/Inverse Agonist |

| Efficacy (Emax) | To be determined | To be determined |

| Potency (EC₅₀/IC₅₀) | To be determined | To be determined |

Conclusion and Future Directions

5-hydroxy-1H-indazole-3-carboxylic acid is a molecule of significant interest due to its high probability of being a biologically active metabolite of numerous indazole-based synthetic cannabinoids. Based on the pharmacology of its parent compounds, it is strongly hypothesized to act as a ligand for the CB1 and CB2 receptors. However, direct experimental validation is currently lacking.

The experimental protocols detailed in this guide provide a clear and robust pathway for the comprehensive biological characterization of this compound. Future research should focus on:

-

Synthesis and Purification: The chemical synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid to obtain a pure standard for biological testing.

-

In Vitro Characterization: The systematic evaluation of its binding affinity and functional activity at CB1 and CB2 receptors using the protocols outlined herein.

-

In Vivo Studies: Following in vitro characterization, in vivo studies in animal models would be necessary to understand its pharmacokinetic profile, cannabimimetic effects, and overall toxicological impact.

By elucidating the biological activity of 5-hydroxy-1H-indazole-3-carboxylic acid, the scientific community can gain a more complete understanding of the pharmacology and toxicology of indazole-based synthetic cannabinoids, ultimately aiding in the development of better diagnostic tools and therapeutic interventions.

References

-

Pianovich, N. A. (2022). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans. [Link]

-

Yeter, O., & Boz, E. (2020). Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry. Forensic Toxicology, 38(2), 434-445. [Link]

-

Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., & van Nuijs, A. L. (2018). In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. Forensic Science International, 290, 239-248. [Link]

-

Appendino, G., & Chianese, G. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. In Cannabinoids (pp. 139-146). Humana, New York, NY. [Link]

-

Oddi, S., & Maccarrone, M. (2014). Assay of CB1 Receptor Binding. In Bio-protocol (Vol. 4, No. 17, p. e1228). [Link]

-

Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocáriz, C. O. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869-878. [Link]

- Abadi, A. H., Eissa, A. A., & Hassan, G. S. (2003). Synthesis of novel 1, 3, 4-trisubstituted pyrazole derivatives and their evaluation as anticonvulsant and anti-inflammatory agents. Bioorganic & medicinal chemistry, 11(16), 3563-3571.

-

Kevin, R. C., Mirlohi, S., & McGregor, I. S. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, 1-33. [Link]

-

Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay. Retrieved January 22, 2026, from [Link]

-

Celtarys Research. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools. [Link]

-

Sparkes, E., Boyd, R., Chen, Y., Russell, J., & Krotulski, A. J. (2024). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Drug Testing and Analysis. [Link]

-

Li, J., Liu, C., Li, T., & Hua, Z. (2021). UPLC-HR-MS/MS-based determination study on the metabolism of four synthetic cannabinoids ADB-FUBICA, AB-FUBICA, AB-BICA and ADB-BICA, by human liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 194, 113794. [Link]

-

Temple University. (n.d.). Metabolite profiling of synthetic cannabinoids and identification in human blood via human liver microsome incub. [Link]

-

Cayman Chemical. (2025, April 7). Metabolic Profiling of the Semi-synthetic Cannabinoids Using Human Liver Microsomes and LC/MS [Video]. YouTube. [Link]

-

Janardhanan, J., Varghese, S., & Krishnan, A. (2019). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ChemistrySelect, 4(27), 8031-8035. [Link]

-

Hess, C., Schoeder, C. T., Pillaiyar, T., Madea, B., & Müller, C. E. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Forensic toxicology, 36(2), 385-403. [Link]

-

Cannaert, A., Sparkes, E., Pike, E., Sande, M. V., & Stove, C. (2018). Structures of the indazole-3-carboxamide synthetic cannabinoids... Frontiers in chemistry, 6, 394. [Link]

-

Maccioni, E., Alcaro, S., Cirilli, R., Vigo, S., & Fossa, P. (2007). Synthesis, docking studies and anti-inflammatory activity of 4, 5, 6, 7-tetrahydro-2H-indazole derivatives. Bioorganic & medicinal chemistry, 15(10), 3373-3382. [Link]

-

Noble, C., G-S., E., & K-L., J. (2018). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 6, 394. [Link]

- Huffman, J. W., Zengin, G., Wu, M. J., Lu, J., Hynd, G., Bushell, K., ... & Martin, B. R. (2005). Structure–activity relationships for 1-alkyl-3-(1-naphthoyl) indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of 4-and 6-substituents. Bioorganic & medicinal chemistry, 13(1), 89-112.

-

Banister, S. D., Moir, M., Stuart, J., Kevin, R. C., Wood, K. E., Longworth, M., ... & Connor, M. (2015). Pharmacology of indole and indazole synthetic cannabinoid designer drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS chemical neuroscience, 6(9), 1546-1559. [Link]

Sources

- 1. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-hydroxy-1H-indazole-3-carboxylic acid Derivatives in Drug Discovery

This guide provides a comprehensive overview of the mechanistic insights into compounds derived from the 5-hydroxy-1H-indazole-3-carboxylic acid scaffold. While this foundational molecule primarily serves as a versatile starting material in medicinal chemistry, its derivatives have been identified as potent modulators of various key biological targets.[1][2][3] This document will explore the mechanisms of action of these derivatives, offering valuable information for researchers, scientists, and professionals in drug development.

Introduction: The Privileged 1H-Indazole-3-Carboxylic Acid Scaffold

The 1H-indazole-3-carboxylic acid framework is recognized as a "privileged scaffold" in drug discovery.[4][5] Its unique structural and electronic properties make it an ideal building block for developing selective and potent inhibitors of various enzymes and receptors.[2][3] The 5-hydroxy-1H-indazole-3-carboxylic acid variant, in particular, offers a strategic point for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and optimization.[6] This guide delves into the specific mechanisms by which derivatives of this scaffold exert their biological effects, focusing on their roles in inflammation, immune modulation, and oncology.

Chapter 1: Dual Inhibition of Pro-inflammatory Enzymes: mPGES-1 and 5-Lipoxygenase

Derivatives of the indazole scaffold, specifically benzo[g]indol-3-carboxylates, have emerged as potent dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[7][8] This dual inhibition is a promising strategy for developing novel anti-inflammatory drugs with a superior safety profile compared to traditional NSAIDs.[8]

Mechanism of Action:

These compounds selectively suppress the formation of pro-inflammatory prostaglandin E2 (PGE2) and leukotrienes.[7][8] By targeting both the cyclooxygenase (COX) and lipoxygenase pathways downstream, these inhibitors can effectively reduce inflammation with potentially fewer side effects. For instance, the compound ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate has demonstrated potent inhibition of human mPGES-1 in both cell-free and intact cell assays.[7][8]

Signaling Pathway:

Caption: Inhibition of mPGES-1 and 5-LO by indazole derivatives.

Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay

-

Preparation of Microsomes: Isolate microsomes from mPGES-1-expressing cells (e.g., A549 cells) through differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, glutathione (GSH) as a cofactor, and the test compound (indazole derivative) at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 minute).

-

Termination and Analysis: Stop the reaction by adding a stop solution (e.g., a solution of ferric chloride). Quantify the amount of PGE2 produced using a suitable method, such as an enzyme immunoassay (EIA).

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chapter 2: Blockade of Calcium-Release Activated Calcium (CRAC) Channels

Indazole-3-carboxamide derivatives have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[9] These channels are crucial for calcium signaling in immune cells, and their inhibition represents a therapeutic strategy for autoimmune diseases and allergic reactions.[9]

Mechanism of Action:

These derivatives physically obstruct the CRAC channel, preventing the influx of extracellular calcium into the cell.[9] This disruption of calcium signaling inhibits the activation of immune cells, such as mast cells, thereby preventing the release of pro-inflammatory mediators.[9] Structure-activity relationship studies have revealed that the specific regiochemistry of the 3-carboxamide group is critical for this inhibitory activity.[9]

Signaling Pathway:

Caption: CRAC channel blockade by indazole-3-carboxamides.

Experimental Protocol: Calcium Influx Assay

-

Cell Loading: Load immune cells (e.g., mast cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence intensity, which corresponds to the intracellular calcium concentration.

-

Compound Incubation: Incubate the cells with the indazole-3-carboxamide test compound at various concentrations.

-

Store Depletion: Deplete the intracellular calcium stores by adding a suitable agent (e.g., thapsigargin) to activate the CRAC channels.

-

Calcium Add-back: Add a solution containing a known concentration of extracellular calcium to induce calcium influx through the activated CRAC channels.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity to measure the change in intracellular calcium concentration.

-

Data Analysis: Quantify the inhibition of calcium influx by the test compound and determine its IC50 value.

Chapter 3: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

Through in silico screening and subsequent experimental validation, 1H-indazole-3-carboxamides have been discovered as a novel structural class of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β).[10] GSK-3β is a key enzyme implicated in a wide range of diseases, including type 2 diabetes and neurological disorders like Alzheimer's disease.[10]

Mechanism of Action:

These compounds act as competitive inhibitors, binding to the ATP-binding pocket of GSK-3β.[10] X-ray crystallography studies have confirmed that these inhibitors interact with key residues in the active site, preventing the binding of ATP and subsequent phosphorylation of GSK-3β substrates.[10] This inhibition modulates downstream signaling pathways involved in metabolism and cell survival.[10]

Signaling Pathway:

Caption: Inhibition of GSK-3β by 1H-indazole-3-carboxamides.

Chapter 4: Targeting Cancer Metabolism: Lactate Dehydrogenase A (LDHA) Inhibition

The indazole scaffold holds promise for the development of inhibitors targeting metabolic enzymes in cancer, such as Lactate Dehydrogenase A (LDHA).[11] LDHA is a critical enzyme in the glycolytic pathway of many cancer cells, and its inhibition can lead to reduced cell proliferation and tumor growth.[11][12] While direct inhibition by 5-hydroxy-1H-indazole-3-carboxylic acid derivatives is an area of active research, the structural similarities to known pyrazole-based LDHA inhibitors suggest its potential.[12]

Mechanism of Action:

Hypothetically, indazole-based inhibitors would bind to the active site of LDHA, preventing the conversion of pyruvate to lactate.[11] This would disrupt the high glycolytic rate characteristic of many cancers (the Warburg effect), leading to a decrease in ATP production and an increase in oxidative stress, ultimately inducing cancer cell death.[11]

Quantitative Data on Related Inhibitors:

| Inhibitor Class | Target | IC50 | Reference |

| Pyrazole-based | LDHA/LDHB | 32 nM / 27 nM | [12] |

| Benzo[g]indol-3-carboxylates | mPGES-1 | 0.6 µM | [8] |

| Indazole-3-carboxamides | GSK-3β | pIC50 4.9-5.5 | [10] |

Conclusion

The 5-hydroxy-1H-indazole-3-carboxylic acid scaffold is a cornerstone in the synthesis of a diverse range of biologically active molecules. Its derivatives have demonstrated significant potential in therapeutic areas such as inflammation, immunology, and oncology by potently and selectively modulating the activity of key enzymes and ion channels. The continued exploration of this privileged structure is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

-

Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites - ScholarWorks@UNO. The University of New Orleans. [Link]

-

Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1 - CORE. [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. [Link]

-

Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. - ResearchGate. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

-

Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PubMed Central. [Link]

-

Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. [Link]

-

Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed. [Link]

-

Small Molecule Inhibitors of Lactate Dehydrogenase as an Anti-Cancer Therapy. [Link]

-

Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem. [Link]

-

Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. [Link]

-

5-ALA Is a Potent Lactate Dehydrogenase Inhibitor but Not a Substrate: Implications for Cell Glycolysis and New Avenues in 5-ALA-Mediated Anticancer Action - MDPI. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

-

What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? [Link]

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. [Link]

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)

Sources

- 1. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Solubility Profile of 5-hydroxy-1H-indazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-hydroxy-1H-indazole-3-carboxylic acid, a crucial parameter for its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical experimental protocols to accurately assess its solubility in a range of solvents.

Understanding the Molecular Structure and its Implications for Solubility

5-hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core, a hydroxyl group at the 5-position, and a carboxylic acid group at the 3-position. These functional groups are pivotal in determining its physicochemical properties, including solubility.

The indazole ring system, a fusion of benzene and pyrazole rings, is inherently aromatic and contributes to the molecule's hydrophobicity.[1][2] However, the presence of two nitrogen atoms in the pyrazole ring, along with the hydroxyl and carboxylic acid groups, introduces polar characteristics and the capacity for hydrogen bonding.[1] The interplay between the nonpolar aromatic core and the polar functional groups dictates the compound's solubility in different solvent systems.

Key Structural Features Influencing Solubility:

-

Indazole Core: The bicyclic aromatic structure generally leads to poor aqueous solubility.[1]

-

Carboxylic Acid Group: This acidic functional group can donate a proton, enabling the formation of highly soluble carboxylate salts in basic aqueous solutions. It can also act as a hydrogen bond donor and acceptor.

-

Hydroxyl Group: The phenolic hydroxyl group is also acidic and can participate in hydrogen bonding, enhancing solubility in polar protic solvents.

-

Hydrogen Bonding: The presence of N-H, O-H, and C=O moieties allows for extensive hydrogen bonding, which is a key factor in its solubility in polar solvents.[1]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 5-hydroxy-1H-indazole-3-carboxylic Acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Very Low | The hydrophobic indazole core is expected to dominate, leading to poor aqueous solubility at neutral pH.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with the solvent molecules, facilitating dissolution.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating polar and aromatic compounds.[1] It has been noted that 1H-indazole-3-carboxylic acid can be dissolved in a mixture of DMF and THF.[3] |

| Non-Polar | Hexane, Toluene | Very Low | The significant polarity from the hydroxyl and carboxylic acid groups makes it incompatible with non-polar solvents.[1] |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | High | The carboxylic acid and phenolic hydroxyl groups will be deprotonated to form water-soluble salts.[4][5] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Very Low | The molecule is unlikely to be protonated to a significant extent to enhance solubility in acidic solutions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-hydroxy-1H-indazole-3-carboxylic acid.

Materials and Equipment

-

5-hydroxy-1H-indazole-3-carboxylic acid (ensure purity)

-

A range of solvents (e.g., Water, PBS, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Hexane, 5% NaOH, 5% NaHCO₃, 5% HCl)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm)

-

pH meter

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of the compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of 5-hydroxy-1H-indazole-3-carboxylic acid in a solvent in which it is freely soluble (e.g., DMSO).

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

-

Equilibrium Solubility Measurement:

-

Accurately weigh an excess amount of 5-hydroxy-1H-indazole-3-carboxylic acid into several vials. A general starting point is to add enough solid so that some remains undissolved after the equilibration period.

-

Add a precise volume of the desired solvent to each vial.

-

Tightly cap the vials and vortex them to ensure thorough mixing.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of the dissolved compound from the calibration curve.

-

Calculate the solubility of 5-hydroxy-1H-indazole-3-carboxylic acid in the test solvent by multiplying the measured concentration by the dilution factor.

-

Safety and Handling

5-hydroxy-1H-indazole-3-carboxylic acid and its parent compound, 1H-indazole-3-carboxylic acid, are classified as irritants.[6][7] It is essential to handle the compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

Hazard Identification:

-

Skin Irritation: May cause skin irritation.[6]

-

Respiratory Irritation: May cause respiratory tract irritation.[6]

Conclusion

The solubility of 5-hydroxy-1H-indazole-3-carboxylic acid is a critical parameter that will significantly influence its formulation and delivery strategies in drug development. Based on its chemical structure, it is predicted to have low aqueous solubility but good solubility in polar organic solvents and basic aqueous solutions. The provided experimental protocol offers a robust method for obtaining precise, quantitative solubility data. A thorough understanding of its solubility profile will enable researchers to make informed decisions in the advancement of this compound as a potential therapeutic agent.

References

- Benchchem. solubility and stability of N-2H-Indazol-2-ylurea in different solvents.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Der Pharma Chemica.

- PubChem. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250.

- Sigma-Aldrich. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3.

- 3 - SAFETY D

- Solubility of Organic Compounds.

- EXPERIMENT 1 DETERMIN

- AiFChem. 885518-94-5 | 5-Hydroxy-1H-indazole-3-carboxylic acid.

- TCI Chemicals.

- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Crystal Structure Analysis of 5-hydroxy-1H-indazole-3-carboxylic acid: From Synthesis to Supramolecular Insights

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold for the development of novel therapeutics. The indazole core is a bioisostere of indole, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-tumor properties.[1] A comprehensive understanding of the three-dimensional structure and solid-state properties of this molecule is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a detailed, field-proven methodology for the synthesis, crystallization, and definitive crystal structure analysis of 5-hydroxy-1H-indazole-3-carboxylic acid using single-crystal X-ray diffraction (SC-XRD). We delve into the causality behind experimental choices, from solvent selection in crystallization to the interpretation of complex hydrogen-bonding networks, offering a self-validating framework for obtaining and analyzing high-quality crystallographic data.

Introduction: The Significance of Structural Elucidation

The indazole ring system is a cornerstone in the synthesis of pharmacologically active agents, notably as a precursor to compounds like Granisetron, a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea.[1] The introduction of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups at the 5- and 3-positions, respectively, imparts specific physicochemical properties to the 5-hydroxy-1H-indazole-3-carboxylic acid molecule. These groups are potent hydrogen bond donors and acceptors, suggesting that the molecule's solid-state architecture is governed by a robust network of intermolecular interactions.

Elucidating the precise crystal structure provides invaluable data on:

-

Molecular Conformation: The exact geometry, bond lengths, and angles of the molecule.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds and other non-covalent interactions that dictate crystal packing.

-

Solid-State Properties: Insights into physical properties such as solubility, stability, melting point, and hygroscopicity.

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, a critical consideration in drug development.[2]

This guide is structured to walk a researcher through the entire process, from obtaining suitable single crystals to interpreting the final structural model.

Synthesis and Crystallization: The Foundation of Analysis

High-quality single crystals are the prerequisite for a successful SC-XRD experiment. The synthesis must yield a pure compound, and the crystallization process must be meticulously controlled to promote slow, ordered growth.

Proposed Synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid

While various methods exist for indazole synthesis, a plausible route to the target molecule can be adapted from established literature on related compounds.[3] The following protocol is a hypothetical but chemically sound approach.

-

Starting Material: Begin with a commercially available substituted nitrotoluene, such as 4-methoxy-2-nitrotoluene.

-

Oxidation: Oxidize the methyl group to a carboxylic acid using a strong oxidizing agent (e.g., KMnO₄) to yield 4-methoxy-2-nitrobenzoic acid.

-

Reduction: Reduce the nitro group to an amine using a standard reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation with Pd/C) to form 2-amino-4-methoxybenzoic acid.

-

Diazotization and Cyclization: Treat the resulting aminobenzoic acid with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperature (0-5 °C) to form a diazonium salt. Gentle warming of the reaction mixture will promote intramolecular cyclization to yield 5-methoxy-1H-indazole-3-carboxylic acid.

-

Demethylation: Cleave the methyl ether to unveil the hydroxyl group. This can be achieved using a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃) to yield the final product, 5-hydroxy-1H-indazole-3-carboxylic acid.

-

Purification: Purify the crude product by recrystallization or column chromatography to achieve the high purity (>99%) required for single crystal growth.

Crystallization Strategy

The key to forming large, well-diffracting crystals is to identify a solvent system where the compound has moderate solubility and to allow for slow supersaturation.

-

Solvent Screening: Screen a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, and mixtures thereof). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

-

Slow Evaporation (Recommended Method):

-

Dissolve the purified compound in a suitable solvent (e.g., a methanol/water mixture) to near saturation in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool to room temperature very slowly. For even slower cooling, place the flask in a dewar filled with hot water.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following workflow outlines the standard procedure for determining a crystal structure.

Caption: Experimental workflow for crystal structure analysis.

Data Collection

-

Crystal Mounting: Mount the oil-coated crystal on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to collect a complete, redundant dataset by rotating the crystal through a series of orientations.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined accordingly.

Analysis of the Crystal Structure

This section describes the analysis of a hypothetical, yet plausible, crystal structure for 5-hydroxy-1H-indazole-3-carboxylic acid.

Crystallographic Data (Hypothetical)

The following table summarizes example data that would be obtained from a successful structure determination.

| Parameter | Value |

| Chemical Formula | C₈H₆N₂O₃ |

| Formula Weight | 178.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 5.123(2) |

| c (Å) | 16.987(5) |

| β (°) | 98.54(1) |

| Volume (ų) | 731.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.618 |

| Reflections Collected | 5480 |

| Independent Reflections | 1450 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.092 |

| Goodness-of-fit (S) | 1.05 |

Molecular Geometry

The analysis would confirm the planarity of the bicyclic indazole ring system. Key bond lengths and angles within the carboxylic acid and hydroxyl groups would be compared to established standards to confirm the chemical identity and identify any strain.

Supramolecular Assembly and Hydrogen Bonding

The most insightful aspect of this structure is its hydrogen-bonding network. The molecule contains three distinct hydrogen bond donors (the carboxylic acid -OH, the phenolic -OH, and the indazole N-H) and multiple acceptors (the carbonyl oxygen, the carboxylic oxygen, the phenolic oxygen, and the pyrazolic nitrogen). This leads to a rich and complex supramolecular assembly.

A likely and chemically intuitive hydrogen-bonding motif would involve the formation of a carboxylic acid dimer , a common and highly stable interaction. The hydroxyl and indazole N-H groups would then be available to form further hydrogen bonds, linking these dimers into sheets or a 3D network.

Caption: Potential hydrogen bonding network.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operator |

| O(1)-H(1)···O(2)i | 0.84 | 1.82 | 2.654(2) | 175.2 | -x+1, -y, -z+1 |

| N(1)-H(1A)···O(3)ii | 0.88 | 2.01 | 2.876(2) | 167.9 | x, y-1, z |

| O(3)-H(3)···N(2)iii | 0.85 | 1.95 | 2.791(2) | 172.4 | -x+1, y+1/2, -z+3/2 |

(D = Donor, A = Acceptor; i, ii, iii represent symmetry-generated molecules)

Complementary Solid-State Characterization

While SC-XRD provides the definitive structure of a single crystal, it is crucial to ensure the bulk material corresponds to the same crystalline form. This is particularly important for pharmaceutical compounds where polymorphism can have profound effects.[2]

-

Powder X-ray Diffraction (PXRD): This technique is used to generate a "fingerprint" of the bulk crystalline material. The experimental PXRD pattern should be compared with one simulated from the single-crystal data to confirm phase purity.

-

Thermal Analysis (DSC/TGA):

-

Differential Scanning Calorimetry (DSC) can identify melting points, phase transitions, and desolvation events. The presence of multiple melting peaks could indicate polymorphism or impurities.

-

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, which is useful for determining if solvent or water molecules are present in the crystal lattice.[2]

-

Conclusion and Implications for Drug Development